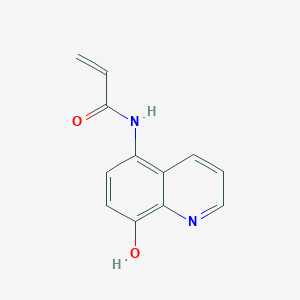

N-(8-hydroxyquinolin-5-yl)acrylamide

Description

Historical Context and Evolution of 8-Hydroxyquinoline (B1678124) Derivatives in Academia

The journey of 8-hydroxyquinoline, also known as oxine, began in 1880 when it was first synthesized. nih.gov Initially recognized for its ability to form insoluble chelates with a wide range of metal ions, it became a valuable tool in analytical chemistry for the quantitative determination of metals. nih.gov Over the decades, the versatility of the 8-hydroxyquinoline scaffold has propelled its exploration into diverse fields of research. nih.govnih.govresearchgate.net

The early 20th century saw the discovery of the antiseptic and disinfectant properties of 8-hydroxyquinoline and its derivatives. nih.gov This marked a pivotal shift towards investigating their biological activities. Subsequent research has unveiled a broad spectrum of pharmacological potential, including antifungal, antibacterial, anticancer, and neuroprotective properties. nih.govnih.govresearchgate.netresearchgate.net The continuous exploration and modification of the 8-hydroxyquinoline core have led to a vast library of derivatives with tailored properties, solidifying its place as a cornerstone in medicinal chemistry. nih.govnih.govresearchgate.net

Significance of the 8-Hydroxyquinoline Moiety as a Privileged Scaffold for Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The 8-hydroxyquinoline moiety is a quintessential example of such a scaffold. nih.govnih.govresearchgate.net Its significance stems from several key features:

Chelating Ability: The arrangement of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline (B57606) ring creates a perfect pocket for chelating metal ions. researchgate.net This property is crucial as many enzymes and proteins require metal ions for their function. By sequestering these ions, 8-hydroxyquinoline derivatives can modulate the activity of these biological targets.

Structural Versatility: The quinoline ring system is amenable to a wide range of chemical modifications at various positions. This allows for the fine-tuning of its electronic, steric, and lipophilic properties, enabling the optimization of its interaction with specific biological targets. nih.govnih.govresearchgate.netresearchgate.net

Biological Activity Spectrum: Derivatives of 8-hydroxyquinoline have demonstrated a remarkable diversity of biological activities, including acting as anticancer agents, neuroprotective agents, and antimicrobial agents. nih.govnih.govresearchgate.net This broad applicability makes it an attractive starting point for drug discovery programs.

These attributes have cemented the 8-hydroxyquinoline scaffold as a valuable platform for the rational design of novel therapeutic agents and chemical probes.

Rationale for the Design and Investigation of N-(8-hydroxyquinolin-5-yl)acrylamide Derivatives

The design of this compound is a strategic amalgamation of the established 8-hydroxyquinoline scaffold with a reactive acrylamide (B121943) "warhead." The rationale for investigating this specific derivative is rooted in the principles of covalent inhibition. sphinxsai.comresearchgate.net

The acrylamide group is an α,β-unsaturated carbonyl compound, making it a Michael acceptor. This allows it to form a covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine residues. sphinxsai.comresearchgate.net This irreversible or reversible covalent interaction can lead to potent and prolonged inhibition of the target protein's function.

By incorporating the acrylamide moiety onto the 8-hydroxyquinoline scaffold, researchers aim to create a molecule that can:

Utilize the 8-hydroxyquinoline core for initial binding and recognition of the target protein, leveraging its privileged scaffold properties.

Employ the acrylamide group to form a covalent bond with a nearby nucleophilic amino acid, thereby irreversibly inhibiting the protein's activity.

This targeted covalent inhibition strategy offers several potential advantages over traditional non-covalent inhibitors, including increased potency, longer duration of action, and the ability to overcome drug resistance. sphinxsai.comresearchgate.net

Overview of Key Academic Research Domains for the Compound

Given its design as a covalent inhibitor, this compound and its derivatives are primarily investigated in research domains where targeted covalent inhibition is a promising therapeutic strategy. These include:

Enzyme Inhibition: A significant area of focus is the inhibition of enzymes that possess a catalytically important cysteine residue in their active site. This includes various classes of enzymes such as proteases and kinases.

Kinase Inhibitors: Many kinases, which are crucial regulators of cell signaling pathways, have a cysteine residue in or near their ATP-binding pocket. Covalent inhibitors like those based on the this compound scaffold are being explored as potent and selective kinase inhibitors for diseases such as cancer and inflammatory disorders. For example, covalent inhibitors are a key strategy for targeting Bruton's tyrosine kinase (BTK), a critical component in B-cell signaling. nih.govnih.govrsc.orgchemrxiv.org

Protease Inhibitors: Cysteine proteases are another important class of enzymes that are targets for covalent inhibitors. The acrylamide moiety can react with the active site cysteine to block the enzyme's activity.

Anticancer Research: The dysregulation of kinases and other enzymes is a hallmark of cancer. Therefore, the development of covalent inhibitors based on the this compound scaffold is a significant area of anticancer drug discovery.

While specific research on this compound is emerging, the investigation of closely related N-(8-hydroxyquinolin-5-yl)alkylamide derivatives as inhibitors of matrix metalloproteinases (MMPs) highlights the potential of this compound class. nih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their overexpression is associated with cancer invasion and metastasis. The study on N-(8-hydroxyquinolin-5-yl)alkylamide derivatives demonstrated that substitution at the C-7 position of the quinoline moiety led to potent MMP-2/9 inhibitors. nih.gov

Below is a data table summarizing the inhibitory activity of some N-(8-hydroxyquinolin-5-yl)alkylamide derivatives against MMP-2 and MMP-9.

| Compound | Substituent at C-7 | MMP-2 IC₅₀ (μM) | MMP-9 IC₅₀ (μM) |

| Derivative 1 | H | > 10 | > 10 |

| Derivative 2 | Cl | 5.7 | 6.8 |

| Derivative 3 | F | 8.2 | 9.1 |

| Derivative 4 | CH₃ | 0.81 | 1.2 |

This table is illustrative and based on findings for related alkylamide derivatives, suggesting the potential for the acrylamide variant. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(8-hydroxyquinolin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-11(16)14-9-5-6-10(15)12-8(9)4-3-7-13-12/h2-7,15H,1H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVRCPZIPONAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C2C=CC=NC2=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 8 Hydroxyquinolin 5 Yl Acrylamide

Precursor Synthesis: Advanced Routes to 8-Hydroxyquinoline (B1678124) and its Functionalized Intermediates

The journey to N-(8-hydroxyquinolin-5-yl)acrylamide begins with the synthesis of its fundamental precursor, 8-hydroxyquinoline (also known as oxine), and its specifically substituted intermediates.

Established Quinoline (B57606) Ring-Forming Reactions (Skraup, Friedländer)

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with the Skraup and Friedländer syntheses being two of the most established and versatile methods. scispace.comrroij.com

The Skraup synthesis is a cyclization reaction that typically involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid. google.comresearchgate.net In the context of 8-hydroxyquinoline synthesis, o-aminophenol serves as the aromatic amine. Glycerol is dehydrated by the concentrated sulfuric acid to form acrolein, which then undergoes a Michael addition with the o-aminophenol. google.com Subsequent cyclization and oxidation yield the 8-hydroxyquinoline ring. google.comchemicalbook.com Variations of this method have been optimized to improve yield and reaction conditions, for instance, by using o-nitrophenol as the oxidant, which is reduced to o-aminophenol in the process, thus replenishing the starting material. google.comresearchgate.net

The Friedländer synthesis offers an alternative route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). scispace.comwikipedia.orgorganic-chemistry.org For the synthesis of 8-hydroxyquinoline derivatives, this would involve the reaction of 2-aminobenzaldehyde (B1207257) or a related ketone with a suitable carbonyl compound. rroij.com The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline structure. wikipedia.org This method is catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

| Reaction | Key Reactants | General Conditions | Reference |

| Skraup Synthesis | Aromatic amine (e.g., o-aminophenol), Glycerol, Sulfuric acid, Oxidizing agent (e.g., o-nitrophenol) | High temperature (120-180 °C), acidic medium | scispace.comgoogle.comchemicalbook.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Acid or base catalysis | rroij.comwikipedia.orgorganic-chemistry.org |

Diazotization and Alkali Fusion Strategies for 8-Hydroxyquinoline

Beyond building the ring from acyclic precursors, 8-hydroxyquinoline can be synthesized by introducing the hydroxyl group onto a pre-existing quinoline skeleton. Two classical methods for this transformation are diazotization and alkali fusion. scispace.comrroij.comresearchgate.net

Diazotization : This method utilizes 8-aminoquinoline (B160924) as the starting material. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution, which replaces the diazonium group with a hydroxyl group to yield 8-hydroxyquinoline. scispace.comrroij.comgoogle.com

Alkali Fusion : This strategy starts with quinoline-8-sulfonic acid. The sulfonic acid group is substituted by a hydroxyl group through fusion with an alkali hydroxide, such as sodium hydroxide, at high temperatures. scispace.comrroij.comresearchgate.netgoogle.com

Selective Functionalization of the Quinoline Core (e.g., Halogenation, Amination)

To prepare the immediate precursor for acrylamide (B121943) formation, 5-amino-8-hydroxyquinoline, the quinoline ring must be selectively functionalized. This typically involves electrophilic substitution reactions such as halogenation and nitration, followed by further transformations.

Halogenation of 8-hydroxyquinoline is a common strategy to introduce a handle for further functionalization. The hydroxyl group at C-8 is a strong activating group, directing electrophiles primarily to the 5- and 7-positions. nih.gov Direct halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can yield 5,7-dihalo-8-hydroxyquinolines. researchgate.netresearchgate.net However, selective C5-monohalogenation can be achieved by first acylating the hydroxyl group, which moderates its activating effect and allows for more controlled substitution. researchgate.net Iron(III)-catalyzed methods have also been developed for the highly regioselective C5-halogenation of 8-amidoquinolines in water. mdpi.com

Amination can be achieved through several routes. One prominent method is the Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction. ias.ac.in This reaction can form a C-N bond between a halo-quinoline (e.g., 5-bromo-8-hydroxyquinoline) and an amine. ias.ac.in Protecting the 8-hydroxyl group, often as a benzyl (B1604629) ether, is typically required before performing the coupling reaction. scispace.comias.ac.in

Regioselective Introduction of Amino Substituents at Position 5 (e.g., 5-Amino-8-hydroxyquinoline)

The most direct and widely used method for synthesizing 5-amino-8-hydroxyquinoline involves a two-step sequence: nitration followed by reduction.

Nitration : 8-hydroxyquinoline is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) at low temperatures. nih.gov The strong directing effect of the hydroxyl group ensures that nitration occurs regioselectively at the 5-position, yielding 5-nitro-8-hydroxyquinoline.

Reduction : The nitro group of 5-nitro-8-hydroxyquinoline is then reduced to a primary amine. A common and efficient method for this reduction is catalytic hydrogenation. patsnap.comgoogle.com For example, the reaction can be carried out using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a Palladium on carbon (Pd/C) catalyst in a solvent like isopropanol. patsnap.comgoogle.com The reaction is typically performed under reflux conditions, and upon completion, the product, 5-amino-8-hydroxyquinoline, can be isolated as crystals. patsnap.comgoogle.com

| Step | Reactant | Reagents/Catalyst | Solvent | Conditions | Product | Reference |

| 1. Nitration | 8-Hydroxyquinoline | Nitric Acid, Sulfuric Acid | - | Low Temperature | 5-Nitro-8-hydroxyquinoline | nih.gov |

| 2. Reduction | 5-Nitro-8-hydroxyquinoline | Hydrazine Hydrate, Pd/C | Isopropanol | Reflux (80-85°C) | 5-Amino-8-hydroxyquinoline | patsnap.comgoogle.com |

Acrylamide Formation: Synthesis of this compound

With the successful synthesis of 5-amino-8-hydroxyquinoline, the final step is the formation of the amide bond to yield the target compound.

Direct Acrylation Reactions from 5-Amino-8-hydroxyquinoline

The formation of this compound is achieved via a direct acylation reaction of the primary amino group of 5-amino-8-hydroxyquinoline. This is a standard nucleophilic acyl substitution reaction. While specific literature detailing the synthesis of this exact molecule is sparse, the methodology follows well-established principles for amide synthesis. Research on related structures, such as N-(8-hydroxyquinolin-5-yl)alkylamides, confirms the viability of forming amide bonds at this position. nih.gov

The most common approach involves reacting the amine (5-amino-8-hydroxyquinoline) with an activated form of acrylic acid, typically acryloyl chloride . The reaction is usually performed in an aprotic solvent in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The highly reactive nature of the acyl chloride ensures efficient formation of the amide bond with the nucleophilic 5-amino group.

Alternatively, acrylic acid itself can be used in the presence of a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating the attack by the amine to form the amide bond. This method offers milder conditions compared to the use of acyl chlorides.

Alternative Amidation and Coupling Strategies for Acrylamide Moiety Incorporation

Beyond the conventional method of reacting 5-amino-8-hydroxyquinoline with acryloyl chloride, several alternative strategies can be employed to form the crucial amide bond in this compound. These methods often provide milder reaction conditions, improved yields, and are compatible with a wider range of functional groups.

Peptide Coupling Reagents: A prominent alternative involves the use of peptide coupling agents to facilitate the reaction between acrylic acid and 5-amino-8-hydroxyquinoline. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid group of acrylic acid. This activation forms a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group on the 8-hydroxyquinoline core. This approach is advantageous as it avoids the generation of corrosive HCl gas, which is a byproduct of the acryloyl chloride method. A similar strategy has been documented for the synthesis of other N-aryl amides. mdpi.com

Umpolung Amide Synthesis (UmAS): A conceptually different approach is the Umpolung Amide Synthesis. nih.gov This strategy reverses the traditional polarity of the reacting species. Instead of a nucleophilic amine and an electrophilic acyl donor, UmAS can involve the reaction of an electrophilic amine equivalent with a nucleophilic acyl equivalent. While not yet specifically reported for this compound, this methodology presents a potential pathway. For instance, a suitably modified 8-hydroxyquinoline precursor could react with a specialized acrylamide synthon under specific catalytic conditions. nih.gov This method is particularly noted for its ability to forge N-aryl amide bonds, a class to which the target compound belongs, often with high chemoselectivity. nih.gov

Enzymatic Acylation: Biocatalysis offers a green and highly selective alternative for amide bond formation. Lipases, a class of enzymes, can catalyze the acylation of amines in non-aqueous solvents. In a potential enzymatic synthesis of this compound, a lipase (B570770) could facilitate the reaction between 5-amino-8-hydroxyquinoline and an activated acrylic acid ester, such as ethyl acrylate (B77674). This method proceeds under very mild conditions, minimizing the risk of side reactions and polymerization of the acrylamide moiety.

Purification and Characterization Techniques for Synthetic Products

Following synthesis, a rigorous purification and characterization process is essential to isolate this compound and confirm its identity and purity.

Chromatographic Purification Methodologies

Chromatography is the cornerstone of purification for this compound, leveraging differences in polarity and affinity to separate the desired product from unreacted starting materials, reagents, and byproducts.

Column Chromatography: The primary method for purification is typically silica (B1680970) gel column chromatography. The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of gradually increasing polarity is passed through it. Due to the polar nature of the hydroxyl and amide groups, this compound will have moderate polarity. A common eluent system would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Solid-Phase Extraction (SPE): For a more rapid cleanup or to handle specific impurities, solid-phase extraction can be utilized. mdpi.comresearchgate.netnih.gov An SPE cartridge containing a suitable sorbent (e.g., normal-phase silica or reversed-phase C18) is chosen based on the properties of the target compound and impurities. For this compound, a normal-phase cartridge could trap the polar product while allowing non-polar impurities to pass through, after which the product is eluted with a stronger polar solvent. Conversely, a reversed-phase cartridge would retain the compound, allowing very polar impurities and salts to be washed away before eluting the product with an organic solvent. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. researchgate.netnih.gov This technique offers much higher resolution than standard column chromatography. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The elution is monitored by a UV detector, allowing for precise collection of the peak corresponding to the pure compound.

Spectroscopic Confirmation (e.g., NMR, IR, Mass Spectrometry)

Once purified, the molecular structure of this compound is unequivocally confirmed using a combination of spectroscopic methods. mdpi.comnih.govpjmhsonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands. researchgate.netresearchgate.netmdpi.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Phenolic) | 3200-3400 (Broad) | Stretching |

| N-H (Amide) | 3100-3300 | Stretching |

| C=O (Amide I) | 1650-1680 | Stretching |

| C=C (Alkene) | 1620-1640 | Stretching |

| C=C, C=N (Aromatic) | 1450-1600 | Stretching |

| N-H (Amide II) | 1520-1550 | Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.govrsc.org

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the quinoline ring and the acrylamide group. The aromatic protons of the quinoline moiety would appear in the range of δ 7.0-9.0 ppm. chemicalbook.comresearchgate.net The vinyl protons of the acrylamide group would typically resonate between δ 5.5-6.5 ppm as a complex set of doublets or doublets of doublets due to cis, trans, and geminal coupling. The N-H proton of the amide would likely appear as a broad singlet downfield (δ 8.0-10.0 ppm), and the phenolic O-H proton would also be a broad singlet, with its position being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide would be found significantly downfield, typically in the range of δ 165-170 ppm. The carbons of the quinoline ring would appear between δ 110-150 ppm, while the alkene carbons of the acrylamide moiety would be expected in the δ 120-135 ppm region.

| Nucleus | moiety | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Quinoline Aromatic (H) | 7.0 - 9.0 |

| ¹H | Acrylamide Vinyl (H) | 5.5 - 6.5 |

| ¹H | Amide (N-H) | 8.0 - 10.0 |

| ¹H | Phenolic (O-H) | Variable, downfield |

| ¹³C | Amide (C=O) | 165 - 170 |

| ¹³C | Quinoline Aromatic (C) | 110 - 150 |

| ¹³C | Acrylamide Vinyl (C) | 120 - 135 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. mdpi.comwur.nl For this compound (C₁₂H₁₀N₂O₂), the expected exact mass would be calculated. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass, confirming the successful synthesis of the target molecule. nist.gov

Coordination Chemistry and Metal Complexation of N 8 Hydroxyquinolin 5 Yl Acrylamide

Ligand Properties and Metal-Chelating Capabilities of the 8-Hydroxyquinoline-Acrylamide System

N-(8-hydroxyquinolin-5-yl)acrylamide functions as a monoprotic, bidentate chelating agent. scirp.org The primary coordination site involves the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring with a metal ion. scirp.orgnih.gov This binding motif is a hallmark of 8-hydroxyquinoline (B1678124) and its derivatives. nih.gov The presence of the acrylamide (B121943) group (-NH-CO-CH=CH₂) at the 5-position does not directly participate in the primary chelation but exerts a significant electronic influence on the quinoline ring system.

The acrylamide substituent is an electron-withdrawing group, which can affect the pKa of the phenolic hydroxyl group and the basicity of the quinoline nitrogen. This, in turn, influences the formation constants of the metal complexes. The delocalization of electrons between the quinoline ring and the acrylamide moiety can alter the electron density at the coordinating atoms, potentially impacting the stability and reactivity of the resulting metallo-complexes. Furthermore, the acrylamide group offers a potential site for polymerization, allowing for the incorporation of the metal-chelating unit into larger macromolecular structures.

Exploration of Metal Complex Formation with Transition and Main Group Cations

The robust chelating nature of the 8-hydroxyquinoline core in this compound facilitates complexation with a variety of transition and main group metal ions.

Derivatives of 8-hydroxyquinoline are well-documented to form stable complexes with biologically significant metal ions such as copper(II), zinc(II), iron(III), and aluminum(III). nih.govmdpi.comnih.gov While specific studies on this compound are limited, the general behavior of 5-substituted 8-hydroxyquinolines provides a strong basis for understanding its complexation properties.

Copper(II): Copper(II) complexes with 8-hydroxyquinoline derivatives are widely studied. nih.govacs.org These complexes often exhibit a square planar or distorted octahedral geometry. scirp.org The interaction with Cu(II) is typically strong, leading to the formation of highly stable complexes. nih.gov

Zinc(II): Zinc(II) readily forms complexes with 8-hydroxyquinoline ligands. nih.govnih.gov These complexes are often fluorescent, a property that is exploited in chemosensor applications. nih.gov The coordination geometry is typically tetrahedral or octahedral.

Iron(III): Iron(III) forms stable complexes with 8-hydroxyquinoline derivatives, and these interactions are relevant in various biological contexts. nih.gov The resulting complexes are typically octahedral.

Aluminum(III): Aluminum(III) complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are renowned for their use in organic light-emitting diodes (OLEDs) due to their fluorescence and electron-transporting properties. scirp.orgscispace.comresearchgate.net The formation of a stable, fluorescent Al(III) complex with this compound is therefore highly probable.

The primary coordination mode for this compound involves the bidentate chelation through the phenolic oxygen and the quinoline nitrogen. The stoichiometry of the resulting complexes is dependent on the charge and coordination number of the central metal ion. For divalent metal ions like Cu(II) and Zn(II), 1:2 metal-to-ligand (M:L) complexes are commonly formed, resulting in neutral [M(L)₂] species. scirp.org For trivalent metal ions such as Fe(III) and Al(III), 1:3 (M:L) complexes are typical, forming neutral [M(L)₃] complexes. scirp.org These stoichiometries can be determined using techniques such as spectrophotometric titrations and conductometric measurements. scirp.org

Table 1: Common Stoichiometries and Geometries of 8-Hydroxyquinoline Derivative Complexes

| Metal Ion | Common M:L Ratio | Typical Coordination Geometry |

| Cu(II) | 1:2 | Square Planar, Distorted Octahedral |

| Zn(II) | 1:2 | Tetrahedral, Octahedral |

| Fe(III) | 1:3 | Octahedral |

| Al(III) | 1:3 | Octahedral |

This table represents generalized data for 8-hydroxyquinoline derivatives and is expected to be applicable to this compound.

Physicochemical Characterization of Metal-Acrylamide Complexes

The characterization of metal complexes of this compound relies on a suite of spectroscopic techniques to elucidate their structure, electronic properties, and coordination environment.

UV-Vis Spectroscopy: The formation of metal complexes with this compound can be readily monitored by UV-Vis absorption spectroscopy. Chelation typically leads to a bathochromic (red) shift in the absorption bands of the ligand, corresponding to the π→π* and n→π* transitions within the quinoline ring system. scirp.orgmdpi.com Spectrophotometric titrations, where the absorbance is monitored as a function of the metal-to-ligand ratio, are a standard method for determining the stoichiometry and formation constants of the complexes. nih.gov

Fluorescence Spectroscopy: 8-hydroxyquinoline and many of its derivatives are known to be weakly fluorescent. However, upon complexation with certain metal ions, particularly diamagnetic ions like Zn(II) and Al(III), a significant enhancement of fluorescence intensity is often observed. nih.govscispace.com This is attributed to the increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways. The fluorescence properties of this compound complexes are expected to be sensitive to the nature of the metal ion and the solvent environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes with paramagnetic metal ions, such as Cu(II). The EPR spectrum of a Cu(II) complex of this compound would provide detailed information about the coordination environment of the copper ion, including the symmetry of the complex and the nature of the donor atoms. nih.gov For instance, the g-values and hyperfine coupling constants can help to distinguish between different coordination geometries (e.g., square planar vs. tetrahedral). nih.gov

Table 2: Spectroscopic Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Complex formation, stoichiometry, stability constants |

| Fluorescence Spectroscopy | Detection of complexation with certain metal ions (e.g., Zn(II), Al(III)), structural rigidity |

| EPR Spectroscopy | Coordination environment of paramagnetic metal ions (e.g., Cu(II)), symmetry of the complex |

No Information Found for this compound

Following a comprehensive search of scientific literature and databases, no specific research findings regarding the coordination chemistry, metal complexation, X-ray diffraction studies, or solution-phase behavior of the compound This compound could be located.

The performed searches for this specific molecule did not yield any scholarly articles or data that would allow for the creation of the requested content on its solid-state structure or solution-phase speciation with metal ions. The body of available research focuses on other derivatives of 8-hydroxyquinoline, but not on the this compound variant.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements for this particular compound. The absence of published data prevents a detailed discussion of its coordination chemistry and the creation of the requested data tables.

Polymerization and Advanced Material Science Applications of N 8 Hydroxyquinolin 5 Yl Acrylamide

Polymerization Dynamics and Mechanisms of the Acrylamide (B121943) Functionality

The acrylamide group of N-(8-hydroxyquinolin-5-yl)acrylamide is the cornerstone of its ability to form high-molecular-weight polymers. The polymerization behavior of this functional group can be controlled to produce a wide range of polymer structures.

Homopolymerization Characteristics

The homopolymerization of N-substituted acrylamides, including by inference this compound, is typically achieved through free-radical polymerization techniques. Modern controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are particularly well-suited for this purpose. mdpi.comrsc.org These techniques allow for the synthesis of homopolymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex macromolecular architectures. mdpi.com

The polymerization is generally initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a redox system like potassium persulfate, in a suitable solvent. mdpi.comnih.gov The reaction conditions, including monomer concentration, initiator concentration, temperature, and solvent choice, significantly influence the polymerization kinetics and the final properties of the resulting poly[this compound]. For instance, studies on similar monomers have shown that polymerization in aqueous or DMSO solutions can proceed to high conversions. mdpi.comresearchgate.net The presence of the bulky 8-hydroxyquinoline (B1678124) substituent may introduce steric effects that influence the rate of polymerization compared to unsubstituted acrylamide.

Table 1: General Conditions for Acrylamide Homopolymerization via RAFT

| Parameter | Typical Value/Condition | Purpose/Effect | Citation |

|---|---|---|---|

| Technique | Reversible Addition–Fragmentation Chain Transfer (RAFT) | Provides control over molecular weight and low polydispersity. | mdpi.comrsc.org |

| Monomer | Acrylamide or N-substituted acrylamide | The building block of the polymer chain. | mdpi.com |

| Chain Transfer Agent (CTA) | Dithiobenzoates, trithiocarbonates | Controls the polymerization in a living manner. | rsc.org |

| Initiator | AIBN, V-501, Potassium Persulfate | Generates the initial radicals to start polymerization. | mdpi.comnih.gov |

| Solvent | Water, DMSO, DMF, 2-Propanol | Solubilizes reactants and influences reaction kinetics. | mdpi.comrsc.orgresearchgate.net |

| Temperature | 60-70 °C | Affects the rate of initiator decomposition and propagation. | nih.gov |

Copolymerization with Various Monomers for Tailored Properties

Copolymerization is a versatile strategy to fine-tune the properties of the final material by combining this compound with other monomers. This process allows for the creation of polymers with a combination of functionalities derived from each comonomer. For example, copolymerizing with hydrophilic monomers can enhance water solubility, while incorporating hydrophobic monomers can alter the polymer's behavior in different media. capes.gov.brmdpi.com

The radical copolymerization of acrylamide and its derivatives with a range of water-soluble and vinyl monomers has been extensively studied. researchgate.netmdpi.com By selecting appropriate comonomers, it is possible to modify characteristics such as thermal stability, solubility, and mechanical strength. The 8-hydroxyquinoline moiety endows the resulting copolymer with the ability to chelate metal ions, a property that can be exploited in various applications. capes.gov.brnih.gov

Table 2: Potential Comonomers for this compound and Their Effects

| Comonomer | Resulting Copolymer Property | Potential Application | Citation |

|---|---|---|---|

| Acrylonitrile | Increased rigidity and chemical resistance. | Fibers, specialty plastics. | |

| Methyl Methacrylate | Enhanced hardness and optical clarity. | Coatings, transparent materials. | |

| N-vinylpyrrolidone | Improved water solubility and biocompatibility. | Biomaterials, hydrogels. | researchgate.net |

| Sodium p-styrene sulfonate | Introduction of anionic charges, polyelectrolyte behavior. | Water treatment, ion-exchange resins. | mdpi.com |

| 3-(trimethoxysilyl)propyl methacrylate | Covalent tethering to inorganic surfaces (e.g., glass, cotton). | Antimicrobial coatings, surface modification. | researchgate.net |

Integration into Functional Polymer Architectures and Composites

The polymer derived from this compound can be integrated into larger, more complex material systems, including fibrous mats and hybrid materials, to leverage its unique functional properties.

Electrospinning Techniques for Fibrous Materials Containing the Compound

Electrospinning is a highly effective technique for producing polymer fibers with diameters ranging from nanometers to micrometers. mdpi.comnih.gov These fibrous materials are characterized by a high surface-to-volume ratio and porous structure, making them ideal for applications in filtration, biomedical devices, and sensor technology. nih.gov

Derivatives of 8-hydroxyquinoline have been successfully incorporated into fibrous mats using electrospinning. mdpi.commdpi.com This is typically achieved by dissolving a matrix polymer, such as poly(vinyl alcohol) (PVA), cellulose (B213188) acetate (B1210297) (CA), or chitosan (B1678972), in a suitable solvent along with the 8-hydroxyquinoline compound. mdpi.comnih.govmdpi.com The resulting solution is then electrospun to produce functional fibers. This compound could be incorporated in a similar fashion, either as a monomeric additive or as a pre-formed homopolymer or copolymer blended with the matrix polymer. The presence of the 8-hydroxyquinoline unit within the fibers imparts specific functionalities, such as antimicrobial or metal-chelating properties, to the final material. mdpi.commdpi.com

Table 3: Examples of Electrospun Materials Containing 8-Hydroxyquinoline Derivatives

| 8-HQ Derivative | Matrix Polymer(s) | Key Finding | Citation |

|---|---|---|---|

| 5-Amino-8-hydroxyquinoline | Poly(vinyl alcohol) (PVA), Carboxymethyl Cellulose (CMC) | Fibrous mats exhibited antibacterial, antifungal, and anticancer properties. | mdpi.comnih.gov |

| 8-Hydroxyquinoline-5-sulfonic acid | Poly(vinyl alcohol) (PVA), Chitosan | Mats and their metal complexes showed antibacterial, antifungal, and antitumor activity. | nih.gov |

Hybrid Polymer-Inorganic Materials Development

Hybrid polymer-inorganic materials combine the advantageous properties of both organic polymers (flexibility, processability) and inorganic materials (hardness, thermal stability, electronic properties). mdpi.com The development of these materials is a rapidly growing field, with applications ranging from coatings to advanced electronics. rsc.orgrsc.org

The this compound monomer is exceptionally well-suited for creating such hybrid materials due to the chelating nature of the 8-hydroxyquinoline moiety. nih.gov This bidentate ligand can form stable complexes with a wide range of metal ions. nih.govresearchgate.net This property can be exploited in two primary ways:

Coordination to Inorganic Nanoparticles: Polymers or copolymers of this compound can be used to functionalize the surface of inorganic nanoparticles, improving their dispersion within a polymer matrix and preventing agglomeration. mdpi.com

In-Situ Formation of Inorganic Phases: The polymer can act as a template, chelating metal ions from a precursor solution. Subsequent treatment can convert these ions into an inorganic phase (e.g., metal oxides) distributed throughout the polymer matrix, forming a nanocomposite. mdpi.com

This approach allows for the creation of materials with unique optical, magnetic, or catalytic properties derived from the integrated inorganic component.

Optoelectronic Materials Research

The 8-hydroxyquinoline (8-HQ) scaffold is a classic component in the field of optoelectronics, most famously used in the form of tris(8-hydroxyquinolinato)aluminum (Alq3), a key material in organic light-emitting diodes (OLEDs). nih.gov 8-HQ derivatives are valued for their thermal stability, fluorescent properties, and electron-transporting capabilities. nih.gov

Incorporating the 8-HQ moiety into a polymer backbone via the polymerization of this compound is a promising strategy for developing new optoelectronic materials. Polymeric materials offer several advantages over small molecules in device fabrication, including the potential for solution-based processing (e.g., spin-coating, inkjet printing), improved morphological stability, and enhanced mechanical flexibility.

Research in this area focuses on synthesizing polymers containing the 8-hydroxyquinoline ligand to create materials that can function as electron-transport layers, emissive layers, or host materials in OLEDs and other organic electronic devices. The ability to form metal complexes within the polymer structure also allows for the tuning of the material's photophysical properties, such as the emission color and quantum efficiency.

Application in Organic Light-Emitting Diodes (OLEDs) as Ligands or Emitters

The 8-hydroxyquinoline (8-HQ) framework is a cornerstone in the field of organic light-emitting diodes (OLEDs). Metal complexes of 8-HQ, particularly tris(8-hydroxyquinolinato)aluminium (Alq3), are among the most widely used materials in OLEDs, serving as highly effective electron transporters and emissive centers due to their high fluorescence yields, thermal stability, and excellent electron-transporting capabilities. researchgate.netrroij.comresearchgate.netscirp.org These complexes typically produce bright green electroluminescence. researchgate.net

The incorporation of this compound into polymeric structures represents a strategic approach to developing next-generation OLED materials. Polymerizing the monomer yields a material where the active 8-HQ units are covalently linked within a polymer backbone. This offers several advantages over small-molecule-based devices:

Improved Film Morphology: Polymers can form uniform, stable, amorphous films via simple solution-based processing techniques like spin-coating, which is crucial for large-area device fabrication. researchgate.net

Enhanced Stability: Polymeric materials can exhibit higher thermal stability and morphological resilience, leading to longer device lifetimes. researchgate.net

Tunable Properties: The polymer architecture prevents the crystallization of the emissive complexes, which can quench luminescence.

In this context, polymers of this compound can be utilized in two primary ways. First, the polymer itself can act as a ligand, coordinating with metal ions like Al(III) or Zn(II) to form a polymeric metal complex. These polymeric chelates can function as the primary emitting layer in an OLED. researchgate.net For instance, polymeric zinc(II) complexes of bis-8-hydroxyquinoline derivatives have been shown to emit yellow luminescence at 554-578 nm. researchgate.net Second, the polymer can serve as a host matrix for other emissive dopants, where the 8-HQ units facilitate charge transport to the guest emitters. The acrylamide backbone provides the necessary processability and film-forming properties. Research on related acrylate (B77674) monomers, such as 2-[(8-hydroxyquinolin-5-yl)methoxy]ethyl acrylate, has identified them as key intermediates for synthesizing materials specifically for OLEDs, underscoring the relevance of this molecular design. researchgate.net

Photophysical Property Enhancement upon Polymerization and Metal Coordination

The photophysical properties of this compound are significantly influenced by its chemical environment, particularly upon coordination with metal ions and its incorporation into a polymer chain. The parent 8-hydroxyquinoline molecule is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen, which provides a non-radiative decay pathway. rroij.com

Upon chelation with a metal ion, this proton transfer is blocked, and the molecule's conformational rigidity increases. This change "turns on" fluorescence by inhibiting non-radiative decay processes, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The resulting metal complexes are often highly luminescent. rroij.comscirp.org For example, zinc complexes of 5-substituted-8-hydroxyquinolines are known to be luminescent, with emission originating from π–π* transitions localized on the quinoline (B57606) fragment or from charge-transfer (CT) states. rsc.org

Polymerization adds another dimension to the control of photophysical properties. By covalently linking the 8-HQ units, the polymer backbone can prevent aggregation-induced quenching that often occurs with small-molecule dyes in the solid state. Furthermore, the polymer matrix can be designed to tune the energy levels of the 8-HQ chromophore, potentially shifting the emission wavelength. Copolymers of 8-hydroxyquinoline derivatives with other monomers have been shown to be effective photoluminescent materials. kamlanehrucollege.ac.in The coordination of metal ions to these polymers results in copolymer-metal complexes that act as robust emitters, with studies showing emission in the blue-green region of the spectrum. kamlanehrucollege.ac.in

Below is a table summarizing representative photophysical data for materials based on the 5-substituted-8-hydroxyquinoline core, illustrating the effects of metal coordination and the nature of the substituent.

| Compound/Complex | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Reference |

| 5-(p-N,N-dimethylaminophenyl-CH₂-NH)-8-hydroxyquinoline | - | 475 | 0.007 | rsc.org |

| Zn(II) complex of 5-(p-N,N-dimethylaminophenyl-CH₂-NH)-8-hydroxyquinoline | - | 475 | 0.007 | rsc.org |

| Al(III) complex of 5-(2-ethylhexyloxymethyl)-8-hydroxyquinoline | 390-395 | 527-536 | High | researchgate.net |

| Polymeric Zn(II) complex of 2,2'-(phenylenedivinylene)bis-8-hydroxyquinoline | - | 554-578 | - | researchgate.net |

| Copolymer metal complex (8-HQHMDAF-Zn) | 379 (Excitation) | 409, 437, 463 | - | kamlanehrucollege.ac.in |

Development of Chemosensors and Fluorescent Probes

The inherent ability of the 8-hydroxyquinoline moiety to bind metal ions with a corresponding change in its fluorescence properties makes this compound an ideal candidate for building polymeric chemosensors.

Design Principles for Selective Metal Ion Sensing (e.g., Hg(II), Zn(II))

The fundamental design principle for sensors based on this compound revolves around the bidentate chelating site provided by the phenolic oxygen and the pyridinic nitrogen of the 8-HQ core. scirp.orgnih.gov This N,O-donor pocket forms stable complexes with a wide range of metal ions. nih.gov

The key to creating a selective sensor lies in modulating the electronic properties and steric environment of this binding site. For this compound, the acrylamide group at the 5-position influences the electron density of the quinoline ring system, which in turn affects the binding affinity and selectivity for different metal ions.

The general principles for designing selective sensors include:

Hard and Soft Acid-Base (HSAB) Theory: The N,O-donor set of 8-HQ is a borderline hard-soft base, allowing it to bind to a variety of metal ions. To achieve selectivity for a soft acid like Hg(II), additional soft donor atoms (like sulfur) could be incorporated into the ligand structure. For harder ions like Zn(II), the existing N,O pocket is highly suitable.

Cavity Size and Steric Hindrance: The geometry of the binding pocket can be tailored to selectively accommodate ions of a specific size and preferred coordination geometry.

Polymeric Scaffolding: By polymerizing the monomer, the 8-HQ binding sites can be pre-organized along the polymer chain. This can lead to cooperative binding effects, where multiple adjacent units bind a single metal ion, enhancing both sensitivity and selectivity compared to the monomeric analogue. Immobilizing the polymer on a substrate creates a solid-state sensor that can be used for practical applications like the preconcentration of metal ions. scholarpublishing.org

Mechanisms of Fluorescence Modulation upon Analyte Binding

The sensing mechanism of this compound-based materials is primarily based on the modulation of their fluorescence output upon binding to a target metal ion. The most common mechanisms are:

Chelation-Enhanced Fluorescence (CHEF): As previously mentioned, the free 8-HQ ligand is typically weakly fluorescent. Upon binding to metal ions like Zn(II) or Mg(II), the formation of a rigid chelate complex suppresses non-radiative decay pathways (e.g., intramolecular vibrations and rotations), leading to a significant increase in fluorescence intensity. rroij.com This "turn-on" response is highly desirable for sensitive detection.

Photoinduced Electron Transfer (PET): In some designs, a fluorophore (the 8-HQ unit) is linked to a receptor that also has a lone pair of electrons (e.g., an amine). In the absence of a cation, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor's lone pair. Upon binding of a cation like Zn(II) to the receptor, the lone pair's energy is lowered, which inhibits the PET process and restores fluorescence. Derivatives of 8-amidoquinoline often operate via this mechanism.

Fluorescence Quenching: In contrast, interaction with heavy metal ions like Hg(II) or Cu(II) often leads to fluorescence quenching (a "turn-off" response). This can occur through several pathways:

Heavy Atom Effect: The proximity of a heavy atom like mercury enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state to a non-emissive triplet state, thus quenching fluorescence.

Energy or Electron Transfer: The metal ion can act as an energy acceptor or an electron acceptor (or donor), providing a non-radiative pathway for the excited fluorophore to return to the ground state.

Advanced Sensor Architectures and Performance Evaluation

Moving beyond simple solution-based sensing, this compound can be used to construct advanced sensor architectures with superior performance. The polymerizable acrylamide handle is key to fabricating these structures.

Polymeric Nanofibers and Mats: Using techniques like electrospinning, polymers of this compound can be fabricated into mats composed of nanofibers. mdpi.comnih.gov This architecture offers an extremely high surface-area-to-volume ratio, making the 8-HQ binding sites highly accessible to analytes in a sample. This leads to faster response times and lower detection limits. The resulting mats can be used as disposable test strips for visual detection of metal ions under a UV lamp. nih.gov

Hydrogel-Based Sensors: The monomer can be copolymerized with hydrophilic monomers (like acrylamide itself or N-isopropylacrylamide) to form responsive hydrogels. These "smart" hydrogels can swell or shrink in response to external stimuli. A sensor could be designed where the binding of a metal ion to the 8-HQ sites induces a change in the hydrogel's volume or optical properties, providing a multi-modal sensing platform.

Immobilized Thin Films: The polymer can be coated onto the surface of optical fibers or glass slides to create reusable, solid-state sensors. This approach is particularly useful for continuous monitoring applications. Poly(8-hydroxyquinoline) has been successfully immobilized on substrates like silica (B1680970) gel and aluminum oxide for metal ion capture. scholarpublishing.org

The performance of these sensors is evaluated based on several key metrics:

Selectivity: The ability to detect a specific metal ion in the presence of other potentially interfering ions.

Sensitivity: Measured by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably distinguished from a blank sample.

Response Time: How quickly the sensor provides a stable signal after exposure to the analyte.

Reversibility: Whether the sensor can be regenerated and reused after a measurement.

Dynamic Range: The concentration range over which the sensor's response is proportional to the analyte concentration.

By leveraging polymer chemistry, this compound provides a versatile platform for creating high-performance sensor systems tailored for specific environmental and biological monitoring challenges.

Investigation of Biological Activities and Mechanistic Studies in Vitro Research Focus

Antimicrobial Activity Research (In Vitro)

The antimicrobial properties of 8-hydroxyquinoline (B1678124) and its derivatives are well-documented, targeting a broad spectrum of bacteria and fungi. researchgate.netnih.gov

The antibacterial action of 8-hydroxyquinoline derivatives is largely attributed to their function as metal ion chelators. researchgate.net These compounds can sequester essential trace metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), which are vital cofactors for many bacterial enzymes involved in metabolic pathways. nih.govresearchgate.net The chelation process is considered the primary mechanism of action for nitroxoline, an 8HQ derivative, which acts bacteriostatically by depriving bacteria of these essential cations. nih.gov

By forming lipophilic complexes with metal ions, 8HQ derivatives can facilitate the transport of these ions across bacterial cell membranes. Once inside the cell, the complex can dissociate, leading to an imbalance in intracellular metal homeostasis and subsequent cytotoxicity. sci-hub.st This disruption of metal-dependent enzymes interferes with critical processes like DNA synthesis. tandfonline.com Some studies have shown that specific 8HQ derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with efficacy sometimes surpassing standard antibiotics. researchgate.netnih.gov For instance, the hybridization of 8-hydroxyquinoline with ciprofloxacin (B1669076) resulted in a molecule with significant effects against both susceptible and drug-resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov

Interactive Table: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives Press the button to view the data.

Antibacterial Activity Data

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4 - 16 | nih.gov |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 | nih.gov |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecalis | 4 - 16 | nih.gov |

| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 27.58 (µM) | researchgate.net |

| 8-Hydroxyquinoline (8HQ) | Enterococcus faecalis | 27.58 (µM) | researchgate.net |

| Ampicillin (Reference) | General | 26.93 (µM) | researchgate.net |

Derivatives of 8-hydroxyquinoline have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi, including various Candida species and dermatophytes. researchgate.netnih.govresearchgate.net The proposed mechanisms of action are multifaceted. One key mechanism involves the disruption of the fungal cell wall, compromising its structural integrity. researchgate.netnih.govmdpi.com Sorbitol protection assays and scanning electron microscopy have indicated that certain 8HQ sulfonamide derivatives act on the cell wall of Candida sp. researchgate.netnih.gov

Another proposed mode of action is the inhibition of yeast-to-hypha transition, a critical virulence factor for Candida albicans. Several 8HQ derivatives, including clioquinol (B1669181) and specific sulfonamides, have been shown to inhibit the formation of pseudohyphae. researchgate.netresearchgate.net Furthermore, these compounds may target ergosterol, a key component of the fungal cell membrane. By complexing with ergosterol, they can create pores, alter membrane permeability, and cause the leakage of essential intracellular components. researchgate.netmdpi.com Metal chelation is also implicated in the antifungal activity; the lipophilic metal complexes of 8HQ can penetrate the fungal cell and dissociate, causing cytotoxicity. sci-hub.st Novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have shown exceptional potency, with MICs as low as ≤ 0.0313 μg/mL against critical fungal pathogens like C. auris and C. glabrata. nih.gov

Interactive Table: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives Press the button to view the data.

Antifungal Activity Data

| Compound/Derivative | Fungal Strain | MIC | Reference |

| 8-hydroxyquinoline-5-sulfonamides | Candida species | 0.5 - 4 µg/mL | researchgate.net |

| 8-hydroxyquinoline-5-sulfonamides | Dermatophytes | 0.5 - 4 µg/mL | researchgate.net |

| 8-hydroxyquinoline-5-sulfonamides | Fusarium solani | 0.5 - 4 µg/mL | researchgate.net |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Cryptococcus gattii | ≤ 0.0313 - 2 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | C. neoformans | ≤ 0.0313 - 2 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | C. glabrata | ≤ 0.0313 - 2 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | C. auris | ≤ 0.0313 - 2 µg/mL | nih.gov |

| Fluconazole (Reference) | C. auris, C. glabrata | >16 µg/mL | nih.gov |

Anticancer Activity Studies (In Vitro)

The anticancer potential of 8-hydroxyquinoline derivatives has been extensively studied, revealing multiple mechanisms through which they can inhibit cancer cell growth and survival.

A significant mechanism of the anticancer activity of 8HQ derivatives is the inhibition of metalloenzymes crucial for tumor progression. escholarship.org Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govmdpi.com The 8-hydroxyquinoline scaffold serves as an effective zinc-binding group, and its derivatives have been designed as potent MMP-2 and MMP-9 inhibitors, with some compounds showing IC₅₀ values at the submicromolar level. nih.govresearchgate.net These inhibitors have also been shown to possess anti-invasive and anti-angiogenesis activity in cancer cell lines. nih.gov

DNA topoisomerases are another class of enzymes targeted by anticancer agents. nih.gov These enzymes are essential for managing DNA topology during replication and transcription. While specific data for N-(8-hydroxyquinolin-5-yl)acrylamide is not available, other complex heterocyclic compounds have been shown to be potent inhibitors of both topoisomerase I and topoisomerase II, suggesting a potential avenue of action for quinoline-based structures. researchgate.net

Interactive Table: MMP Inhibition by Selected 8-Hydroxyquinoline Derivatives Press the button to view the data.

MMP Inhibitor Activity Data

| Compound | Enzyme Target | IC₅₀ | Cell Line | Reference |

| Compound 5e (8HQ derivative) | MMP-2 / MMP-9 | Submicromolar | A549 (Lung) | nih.gov |

| Compound 5h (8HQ derivative) | MMP-2 / MMP-9 | Submicromolar | A549 (Lung) | nih.gov |

| 5-substituted 8HQ derivatives | MMP-2 / MMP-9 | 5.7 - 10 mM | - | nih.gov |

| 7-substituted 8HQ derivatives | MMP-2 / MMP-9 | 0.81 - 10 mM | - | nih.gov |

8-hydroxyquinoline derivatives can influence key cellular pathways that control cell proliferation and death. Flow cytometry analysis has shown that certain 8HQ derivatives can promote apoptosis (programmed cell death) in cancer cells, such as the A549 lung cancer cell line. nih.gov

Furthermore, the acrylamide (B121943) moiety itself is known to impact cellular processes. Studies on acrylamide have demonstrated its ability to induce a state of premature senescence in cells, characterized by an irreversible cell cycle arrest. nih.gov Acrylamide exposure can lead to an arrest in the G0/G1 phase of the cell cycle and significantly upregulate the expression of key senescence and apoptosis-related genes, including p38, p53, and p21. nih.gov This suggests that the acrylamide portion of this compound could contribute to its potential anticancer activity by halting cell proliferation and promoting cellular aging or death pathways.

The cytotoxicity of 8HQ derivatives against cancer cells is profoundly linked to their ability to form complexes with metal ions. tandfonline.comdovepress.com The anticancer activity is often potentiated by the presence of copper (Cu) and zinc (Zn) ions. tandfonline.comnih.gov Rather than simply chelating and removing essential metals, some 8HQ derivatives act as ionophores, transporting metal ions into cancer cells. tandfonline.com This influx disrupts the delicate intracellular metal homeostasis. nih.gov

The formation of redox-active copper(II) complexes is particularly significant. These complexes can undergo intracellular redox cycling, a process that generates reactive oxygen species (ROS). nih.gov The resulting elevation in ROS leads to oxidative stress, which can damage cellular components like DNA and proteins, ultimately triggering cell death. tandfonline.comnih.gov This mechanism has been shown to be particularly effective against multidrug-resistant (MDR) cancer cells, which can exhibit a paradoxical hypersensitivity to certain metal-binding compounds. nih.govnih.govnih.gov The formation of iron-8HQ complexes has also been linked to cytostatic effects and membrane damage. tandfonline.com

Interactions with Biomolecules (e.g., DNA, Proteins) and Mechanistic Implications (In Vitro)

The therapeutic and biological activities of chemical compounds are often underpinned by their interactions with key biomolecules such as proteins and nucleic acids. For this compound, its potential to engage with these macromolecules is largely inferred from studies on structurally related 8-hydroxyquinoline (8-HQ) derivatives. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its metal-chelating properties and its ability to interact with various biological targets. nih.govnih.gov

Interactions with Proteins (Enzyme Inhibition)

The 8-hydroxyquinoline moiety is a prominent feature in the design of various enzyme inhibitors, primarily due to its ability to chelate metal ions that are often crucial for the catalytic activity of metalloenzymes. nih.gov Research into derivatives of this compound has revealed potential inhibitory activity against matrix metalloproteinases (MMPs).

Specifically, a series of N-(8-hydroxyquinolin-5-yl)alkylamide derivatives have been synthesized and evaluated as potential inhibitors of MMP-2 and MMP-9, enzymes that play a significant role in cancer metastasis. nih.govresearchgate.net The inhibitory activities of these compounds, which are structurally very similar to this compound, were quantified by their half-maximal inhibitory concentrations (IC₅₀). The results indicated that derivatives with substituents at the C-5 position of the quinoline (B57606) ring exhibited IC₅₀ values in the range of 5.7 to 10 µM. nih.govresearchgate.net

The mechanism of inhibition by these 8-hydroxyquinoline derivatives is believed to involve the chelation of the Zn²⁺ ion within the active site of the MMPs. nih.gov The nitrogen and the hydroxyl group of the 8-hydroxyquinoline scaffold form a bidentate ligand that can effectively coordinate with the zinc ion, thereby blocking the enzyme's catalytic function. nih.gov While direct studies on this compound are not available, its structural similarity to potent MMP inhibitors suggests it may also exhibit similar enzyme-inhibiting properties.

Table 1: In Vitro Inhibitory Activity of N-(8-hydroxyquinolin-5-yl)alkylamide Derivatives against MMP-2/9

Data is generalized from studies on structurally similar compounds.

| Compound Series | Target Enzymes | Reported IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| N-(8-hydroxyquinolin-5-yl)alkylamides | MMP-2, MMP-9 | 5.7 - 10 | nih.govresearchgate.net |

Interactions with DNA

The planar, aromatic structure of the 8-hydroxyquinoline ring system suggests a potential for interaction with DNA, a common characteristic of many anticancer and antimicrobial agents. nih.gov Studies on various 8-hydroxyquinoline derivatives have shown that they can bind to DNA, with intercalation being a common mode of interaction. mdpi.comresearchgate.net This involves the insertion of the planar quinoline ring between the base pairs of the DNA double helix.

For instance, studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have demonstrated their ability to bind to both plasmid (pUC 19) and Calf Thymus DNA (CT-DNA). mdpi.comresearchgate.net These studies support the notion that the complex binds to DNA via intercalation of the ligand into the DNA base pairs. mdpi.comresearchgate.net Furthermore, the binding affinity of these derivatives is often enhanced upon complexation with transition metal ions. mdpi.comresearchgate.net

A study on 1,2,3-triazole derivatives of 8-hydroxyquinoline reported binding affinities to herring fish sperm DNA (hs-DNA) with binding constants (K_b) in the range of 10⁵ L·mol⁻¹. nih.govacs.org Molecular docking studies in this research indicated that the 8-hydroxyquinoline moiety plays a crucial role in the DNA binding, with its oxygen and nitrogen atoms forming hydrogen bonds with the DNA bases. nih.govacs.org

While direct experimental data for this compound is not present in the reviewed literature, the consistent DNA-binding activity of the 8-hydroxyquinoline scaffold strongly implies that this compound would also interact with DNA, likely through an intercalative mechanism. The acrylamide side chain could further influence this interaction, potentially through hydrogen bonding or even covalent interactions, although the latter is speculative without direct evidence.

Mechanistic Implications

The biological activities of this compound and its derivatives are likely a consequence of their interactions with multiple biological targets. The ability to chelate essential metal ions can disrupt the function of metalloenzymes, as seen with MMPs. nih.gov This metal chelation is also a proposed mechanism for the antimicrobial activity of 8-hydroxyquinoline compounds. chemicalbook.com

The interaction with DNA provides a plausible mechanism for potential anticancer or antimicrobial effects, as DNA binding can interfere with replication and transcription, ultimately leading to cell death. nih.gov The planar structure of the 8-hydroxyquinoline ring is a key determinant for this intercalative binding. nih.govacs.org The acrylamide group, being a Michael acceptor, introduces the possibility of covalent modification of biological nucleophiles, such as cysteine residues in proteins, which could lead to irreversible inhibition of enzyme activity. However, this mode of action would need to be confirmed through specific mechanistic studies on this compound.

Theoretical and Computational Chemistry of N 8 Hydroxyquinolin 5 Yl Acrylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties of N-(8-hydroxyquinolin-5-yl)acrylamide. These computational tools are essential for understanding its stability, reactivity, and spectroscopic behavior at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Levels

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G ), are employed to optimize the molecular geometry and determine its electronic properties. nih.gov Studies on related 8-hydroxyquinoline (B1678124) (8-HQ) derivatives demonstrate that these calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. researchgate.netresearchgate.net

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of chemical reactivity and kinetic stability. sci-hub.se

HOMO: Represents the ability of a molecule to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline ring system.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the acrylamide (B121943) moiety, particularly the electrophilic β-carbon, and the quinoline (B57606) ring.

HOMO-LUMO Energy Gap (ΔE): A small energy gap signifies high chemical reactivity, low kinetic stability, and higher polarizability, suggesting the molecule is more likely to engage in chemical reactions. sci-hub.se For similar 8-HQ derivatives, this gap has been calculated to be around 4.5 eV. researchgate.net

Table 1: Key Molecular Properties from DFT Calculations for 8-Hydroxyquinoline Derivatives This table presents typical data obtained for related 8-hydroxyquinoline compounds, illustrating the expected results for this compound.

| Calculated Parameter | Typical Value/Description | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.5 eV | Determines chemical reactivity and stability researchgate.net |

| Dipole Moment | > 3 Debye | Indicates overall polarity of the molecule |

| NBO Charges | Negative on O, N; Positive on H | Reveals charge distribution and reactive sites nih.gov |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.gov

These calculations help to assign the electronic transitions observed in experimental spectra. For instance, the transitions in the UV-Vis spectrum of 8-HQ derivatives are typically assigned to π→π* and n→π* transitions involving the quinoline ring system. nih.gov The study of excited-state dynamics is also crucial, as it can reveal processes like intramolecular proton transfer, which is a known phenomenon in 8-hydroxyquinoline and its derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of the flexible acrylamide side chain relative to the rigid quinoline ring. researchgate.net

When studying ligand-target interactions, MD simulations can assess the stability of the compound within a biological binding site, such as an enzyme's active site. researchgate.net These simulations can track the movement of the ligand and surrounding amino acid residues, calculate binding free energies, and analyze the hydrogen bonds and other non-covalent interactions that stabilize the complex. This information is vital for understanding the mechanism of action at a molecular level.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. A key reaction for the acrylamide moiety is the Michael addition, where a nucleophile attacks the electrophilic β-carbon. researchgate.net DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This is particularly relevant for understanding how this compound might covalently bind to biological nucleophiles, such as the cysteine residues in proteins. researchgate.net The electron-withdrawing effect of the carbonyl group makes the β-carbon of the acrylamide an electrophilic site, susceptible to nucleophilic attack by a deprotonated cysteine thiolate. researchgate.net

Furthermore, computational models can investigate the catalytic pathways involving the 8-hydroxyquinoline core, which is an excellent chelating agent for metal ions. nih.gov DFT can be used to model the structure and stability of metal complexes, which is important for understanding its potential role in metalloenzyme inhibition or as a fluorescent sensor for metal ions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties. For a series of related 8-hydroxyquinoline derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.gov

For this compound, relevant descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Steric Descriptors: Molecular volume, surface area.

These models are valuable for optimizing the structure of the lead compound to enhance its desired activity (e.g., antibacterial or anticancer) while minimizing toxicity. nih.gov

Docking and Binding Site Analysis for Biological Targets (In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. For this compound, docking studies can identify potential biological targets and predict binding affinity. researchgate.netresearchgate.net

The docking process involves two key aspects of the molecule:

8-Hydroxyquinoline Scaffold: This part of the molecule is a well-known chelator and can form hydrogen bonds and coordinate with metal ions in enzyme active sites. nih.govnih.gov Docking studies on other 8-HQ derivatives have shown their potential to inhibit enzymes like decarboxylase. researchgate.net

Acrylamide Moiety: This group can act as a Michael acceptor, forming covalent bonds with nucleophilic residues like cysteine. researchgate.net Covalent docking algorithms can be specifically used to model this type of interaction, providing insights into irreversible inhibition mechanisms.

Docking simulations can predict the binding energy (often as a docking score) and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages, that stabilize the ligand in the active site of a target protein. researchgate.net

Future Research Directions and Translational Perspectives in Chemical Science

Design and Synthesis of Advanced Derivatives with Enhanced Properties

Future synthetic efforts will likely concentrate on creating advanced derivatives of N-(8-hydroxyquinolin-5-yl)acrylamide to modulate and enhance its physicochemical and biological properties. The 8-HQ core offers multiple sites for structural modification, and strategic derivatization can lead to compounds with tailored functionalities. nih.gov

Research indicates that substitutions on the quinoline (B57606) ring significantly influence biological outcomes. For instance, in studies on related N-(8-hydroxyquinolin-5-yl)alkylamides, derivatives with substituents at the C-7 position showed more potent inhibition of matrix metalloproteinases (MMPs) compared to those substituted at the C-5 position. nih.govmdpi.com This suggests that future designs could explore introducing various functional groups (e.g., halogens, alkyl, or aryl groups) at the C-7 position of the this compound backbone to potentially boost specific biological activities. Furthermore, the antiviral activity of some 8-HQ derivatives has been shown to increase with lipophilicity and the presence of electron-withdrawing groups, providing another clear direction for rational design. nih.gov

Another promising avenue is the development of hybrid molecules. By linking other pharmacologically active moieties to the 8-HQ framework, researchers can create multifunctional agents. A successful strategy has been the synthesis of 8-HQ hybrids with molecules like ciprofloxacin (B1669076), resulting in compounds with significant antibacterial activity against resistant strains. nih.govmdpi.com Applying this concept, future work could involve synthesizing derivatives where the acrylamide (B121943) group is replaced by or coupled with other active units like natural antioxidants (e.g., ferulic or caffeic acid) to produce compounds with combined metal-chelating and radical-scavenging properties.

| Derivative Design Strategy | Rationale/Target Property | Example from Related 8-HQ Compounds | Reference |

| Substitution at C-7 Position | Enhanced enzymatic inhibition | C-7 substituted alkylamides show lower IC50 for MMPs than C-5 analogs. | nih.gov, mdpi.com |